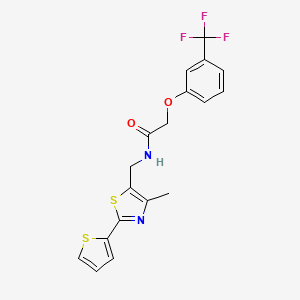

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C18H15F3N2O2S2 and its molecular weight is 412.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14F3N3O2S

- Molecular Weight : 372.5 g/mol

- CAS Number : 1396573-81-1

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. The following findings summarize its effects:

-

Cell Line Studies :

- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective apoptosis induction .

- Flow cytometry analysis confirmed that the compound accelerates apoptosis in a dose-dependent manner.

- In Vivo Studies :

- Mechanism of Action :

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF7 Cells :

- Tumor Xenograft Models :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and thiazole moieties have been shown to enhance its anticancer properties:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl group | Increased lipophilicity and cellular uptake |

| Variations in acetamide substituents | Altered binding affinity to target proteins |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling chloroacetyl chloride with aminothiazole intermediates in solvents like dioxane or DMF, catalyzed by triethylamine. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For example, refluxing in toluene/water mixtures with sodium azide improves substitution efficiency in analogous acetamide syntheses . Purification via recrystallization (ethanol-DMF) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology : Use a combination of 1H/13C-NMR to verify aromatic and methylene protons, IR spectroscopy to confirm amide C=O and thiazole C-N stretches, and elemental analysis to validate stoichiometry. Discrepancies between calculated and experimental data require repetition under controlled conditions to rule out impurities or hydration .

Q. How can researchers ensure the purity of synthesized batches?

- Methodology : Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and confirm purity using HPLC with UV detection. Recrystallization from ethanol-DMF mixtures effectively removes unreacted starting materials .

Advanced Research Questions

Q. How can computational docking studies guide the design of analogs targeting enzymatic pathways?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding interactions between the compound’s thiazole-thiophene core and enzyme active sites. For instance, used docking to visualize hydrogen bonding between analogous compounds and α-glucosidase, guiding substitutions to enhance affinity .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

- Methodology : Compare experimental spectra with literature (e.g., ’s thiazole derivatives). If discrepancies persist, employ variable-temperature NMR to detect dynamic effects or 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with HRMS for molecular ion confirmation .

Q. How can reaction yields be optimized by modifying solvent systems or catalysts?

- Methodology : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates or switch to mixed solvents (toluene/water) for phase-transfer reactions. Catalysts like K₂CO₃ in DMF improve coupling efficiency in acetamide syntheses, as shown in .

Q. What in vivo models and protocols evaluate the hypoglycemic activity of this compound?

- Methodology : Use Wistar albino mice for oral glucose tolerance tests, administering doses (e.g., 50–200 mg/kg) and measuring blood glucose levels. Include toxicity assessments (LD50, liver/kidney histopathology) following protocols in .

Q. How do substituents on the thiophene ring influence bioactivity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenoxy moiety. Test in vitro (e.g., α-glucosidase inhibition) and correlate results with Hammett constants or QSAR models to establish structure-activity relationships .

Q. What chromatographic techniques optimize purification of this hydrophobic compound?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical purity. For bulk purification, employ flash chromatography with CHCl₃:MeOH (9:1) to separate byproducts .

Q. How can hydrolytic stability of the trifluoromethyl phenoxy group be assessed under physiological conditions?

- Methodology : Incubate the compound in buffers (pH 1.2, 7.4, 9.0) at 37°C. Analyze degradation via LC-MS and quantify intact compound using calibration curves. ’s toxicity studies in mice provide a template for physiological relevance .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent IR spectra for amide bond confirmation?

- Methodology : Repeat synthesis to ensure reaction completion (TLC monitoring). Use high-resolution IR with baseline correction and cross-reference with NMR amide proton signals (δ 8–10 ppm). Contradictions may arise from residual solvents; ensure thorough drying .

Q. What steps validate elemental analysis discrepancies?

- Methodology : Repeat combustion analysis under dry conditions to exclude hydration. Compare with HRMS for molecular ion accuracy. If inconsistencies persist, consider alternative synthesis routes (e.g., protecting group strategies) to improve purity .

属性

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S2/c1-11-15(27-17(23-11)14-6-3-7-26-14)9-22-16(24)10-25-13-5-2-4-12(8-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFYQJRBQUYYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。